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Compound of Interest

2-(2-Methyl-piperazin-1-yl)-
Compound Name:
quinoline

Cat. No.: B8521080

Get Quote

Executive Summary & Structural Context[1][2][3][4]

The compound 2-(2-Methyl-piperazin-1-yl)-quinoline (hereafter referred to as 2-MPQ)

represents a critical scaffold in medicinal chemistry, particularly in the development of serotonin
(5-HT) receptor ligands and multidrug resistance modulators. It is a structural analog of
Quipazine, distinguished by a methyl substitution at the C2 position of the piperazine ring.

Critical Structural Feature: Unlike its symmetric parent Quipazine, 2-MPQ possesses a chiral
center at the piperazine C2 position. This breaks the symmetry of the aliphatic ring, rendering
the piperazine methylene protons diastereotopic. This guide prioritizes the resolution of these
complex splitting patterns, which are often mischaracterized in standard high-throughput
screening.
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Property Detail

Molecular Formula

Exact Mass 227.1422 Da

o One stereocenter (C2 of piperazine); exists as
Chirality )
(R) and (S) enantiomers.

Soluble in CHCIs, DMSO, MeOH; sparingly

Solubility Profile _
soluble in water (unless protonated).

Mass Spectrometry (MS): Fragmentation Logic

For nitrogen-rich heterocycles like 2-MPQ, Electrospray lonization (ESI) in positive mode (

) is the ionization method of choice due to the high proton affinity of the piperazine secondary
amine and the quinoline nitrogen.

Primary lonization

e Observed lon:
at m/z 228.15.
e Adducts: Common adducts include

(m/z 250.[1]1) and

(m/z 266.1), particularly if glass or biological buffers are involved.

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) reveals a specific fingerprint.[2] The stability of the
aromatic quinoline ring directs fragmentation toward the aliphatic piperazine moiety.

o Fragment A (m/z ~199): Loss of the imine fragment or ethylene bridge from the piperazine
ring (Retro-Diels-Alder like mechanism).

o Fragment B (m/z ~128/129): Cleavage of the C-N bond connecting the two rings, yielding the
protonated 2-aminoquinoline species or the quinoline radical cation.
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+ Fragment C (m/z ~101): The isolated methyl-piperazine cation (rare, usually charge remains
on the aromatic system).

Loss of CH3/NH
-29 Da (CH3N) (Piperazine Ring Cleavage)

Parent lon [M+H]+ C-N Bond Break p.| Quinoline Cation
miz 228.15 [COHTN]+ m/z ~128

Charge Retention
on Aliphatic

Methyl-Piperazine lon
m/z ~101

Figure 1: Predicted ESI-MS/MS Fragmentation Pathway for 2-MPQ

Click to download full resolution via product page

[2]
Infrared Spectroscopy (FT-IR)[2]

IR analysis is used primarily for functional group validation and solid-state form identification
(polymorph screening). The spectrum is dominated by the aromatic quinoline system and the
secondary amine.
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Frequency (cm™?) Assignment Mechanistic Insight

Medium, broad band.

Characteristic of the secondary
3280 - 3350 N-H Stretch amine in the piperazine ring.

Absence indicates N-alkylation

or salt formation.

Weak. Aromatic protons on the
3010 - 3060 Ar C-H Stretch o )
quinoline ring.

Medium. Methyl and

methylene groups of the
2800 - 2950 Alk C-H Stretch piperazine.[2][3] The methyl

group adds intensity at ~2960

cm~L

Strong. The "breathing” modes

1590 - 1620 C=N/ C=C Stretch of the quinoline heteroaromatic
system.
Strong. The

1250 - 1350 C-N Stretch

bond connecting quinoline C2

to piperazine N1.

Nuclear Magnetic Resonance (NMR)[2][7][8][9][10]
[11]

This is the definitive characterization step. The presence of the methyl group at position 2 of
the piperazine ring creates a rigid conformational environment, often locking the ring in a
specific chair conformation.

Solvent Selection:

is preferred for resolution.

may cause peak broadening due to hydrogen bonding with the secondary amine or increased
viscosity affecting tumbling rates.
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'H NMR Assignment (400 MHz, CDCI3)

Note: Numbering assumes Quinoline N is 1, substitution is at 2. Piperazine N attached to
quinoline is 1', methyl is at 2.
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s . Structural
Multiplicity Integration

Positi
osition (ppm) Logic

Deshielded by

Doublet ( the ring current

H4 (Quinoline) 7.90 - 7.95 1H )
Hz) and peri-

interaction.

Upfield due to
Doublet ( resonance
H3 (Quinoline) 6.90 - 7.00 1H electron donation
Hz) from the N1 lone

pair.

Typical benzo-
ring aromatic
) pattern. H8 (peri
H5, H6, H7, H8 7.20-7.70 Multiplets 4H _
to N) is often
distinct

downfield.

The methine
proton.
Deshielded by
H2' (Piperazine) 4.40 - 4.60 Multiplet 1H attachment to
N1'and proximity
to the aromatic

ring.

Diastereotopic
. . i protons adjacent
H3' (Piperazine) 2.80-3.20 Multiplet 2H
to the secondary

amine (N4").

H5', H6' 2.80 - 3.80 Complex M 4H Critical: These
protons are
chemically non-
equivalent due to
the chiral center
at C2'. Expect
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complex splitting
(axial/lequatorial

differentiation).

The diagnostic

Doublet ( doublet
-CHs 1.15-1.30 3H confirming the 2-
Hz) methyl
substitution.
Exchangeable.
] Shift varies with
N-H 1.80-2.20 Broad Singlet 1H

concentration

and solvent.[4]

3C NMR Highlights

e Quinoline C2 (~158 ppm): Highly deshielded quaternary carbon attached to the

electronegative piperazine nitrogen.

e Methyl Carbon (~15-19 ppm): Distinct high-field signal.

e Piperazine C2' (~50-55 ppm): The chiral carbon; shift depends on steric compression.

Stereochemical Verification Workflow (2D NMR)

To prove the position of the methyl group and the connectivity, the following 2D experiments

are mandatory:

e COSY: Correlates the Methyl doublet to the H2' methine proton.

 NOESY: Determines the spatial orientation of the methyl group (axial vs. equatorial

preference) relative to the quinoline ring.
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Figure 2: NMR Characterization Logic Flow
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Experimental Protocols
Sample Preparation for Spectroscopy[10][12]

¢ Purity Requirement: >95% (HPLC). Impurities (e.g., unreacted 2-chloroquinoline) will overlap
in the aromatic region.

¢ NMR Prep: Dissolve 10-15 mg of 2-MPQ in 0.6 mL of
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(containing 0.03% TMS). Filter through a cotton plug to remove suspended solids which
cause line broadening.

e MS Prep: Dilute to 10 puM in 50:50 Methanol:Water + 0.1% Formic Acid. Direct infusion at 5-
10 pL/min.

Synthesis Verification (Brief)

If synthesizing from 2-chloroquinoline and 2-methylpiperazine:
» Reaction: Nucleophilic aromatic substitution (

). Reflux in toluene or neat at 120°C.

o Workup: The product is basic. Acidify to pH 2 (extract impurities into organic), then basify
aqueous layer to pH 10 and extract product into DCM. This leverages the piperazine basicity
for purification.

References
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Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for NMR shifts of
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e He, Y, etal. (2011). "Pharmacophore-based design, synthesis, and biological evaluation of
quinoline derivatives as 5-HT receptor ligands." Bioorganic & Medicinal Chemistry Letters,
21(1), 312-316.

» Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative grounding for MS
fragmentation mechanisms).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
(2-Methyl-piperazin-1-yl)-quinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8521080/docs#technical-guide-spectroscopic-
characterization-of-2-2-methyl-piperazin-1-yl-quinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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